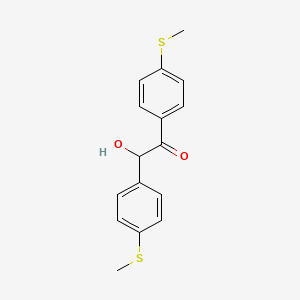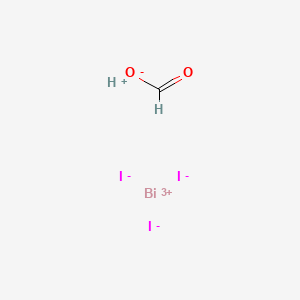
Hydrogen (formato-O)triiodobismuthate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen (formato-O)triiodobismuthate(1-) is a chemical compound with the molecular formula CH2BiI3O2 and a molecular weight of 635.71917 g/mol . This compound is known for its unique structure, which includes a bismuth atom coordinated with three iodine atoms and a formato ligand. It has various applications in scientific research due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Hydrogen (formato-O)triiodobismuthate(1-) typically involves the reaction of bismuth triiodide with formic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Hydrogen (formato-O)triiodobismuthate(1-) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state bismuth compounds.
Reduction: It can also be reduced to form lower oxidation state bismuth compounds.
Substitution: The iodine atoms in the compound can be substituted with other halogens or ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Hydrogen (formato-O)triiodobismuthate(1-) has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other bismuth-containing compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of bismuth in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which Hydrogen (formato-O)triiodobismuthate(1-) exerts its effects involves the interaction of the bismuth center with various molecular targets. The formato ligand and iodine atoms play a crucial role in stabilizing the compound and facilitating its reactivity. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
Comparaison Avec Des Composés Similaires
Hydrogen (formato-O)triiodobismuthate(1-) can be compared with other bismuth-containing compounds, such as bismuth triiodide and bismuth formate. Unlike these simpler compounds, Hydrogen (formato-O)triiodobismuthate(1-) has a more complex structure that imparts unique chemical properties. This uniqueness makes it particularly valuable in research applications where specific reactivity and stability are required .
Similar compounds include:
- Bismuth triiodide (BiI3)
- Bismuth formate (Bi(HCOO)3)
- Bismuth oxychloride (BiOCl)
Each of these compounds has its own set of properties and applications, but Hydrogen (formato-O)triiodobismuthate(1-) stands out due to its distinctive combination of formato and triiodo ligands .
Propriétés
Numéro CAS |
17086-13-4 |
|---|---|
Formule moléculaire |
CH2BiI3O2 |
Poids moléculaire |
635.719 g/mol |
Nom IUPAC |
bismuth;hydron;formate;triiodide |
InChI |
InChI=1S/CH2O2.Bi.3HI/c2-1-3;;;;/h1H,(H,2,3);;3*1H/q;+3;;;/p-3 |
Clé InChI |
PPQKHVFSITXJNN-UHFFFAOYSA-K |
SMILES canonique |
[H+].C(=O)[O-].[I-].[I-].[I-].[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


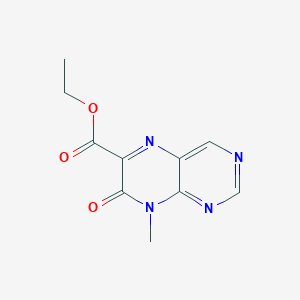
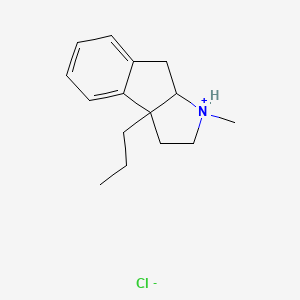
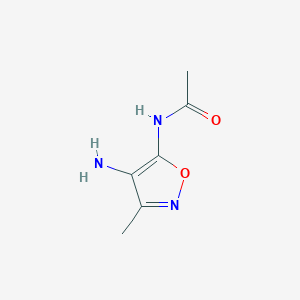
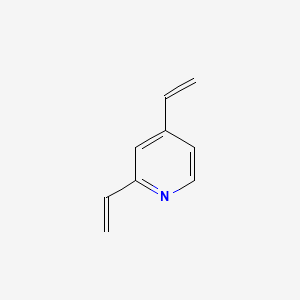
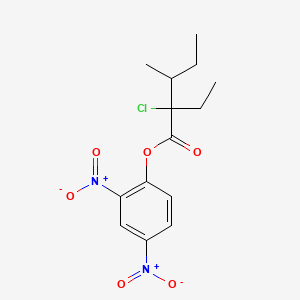
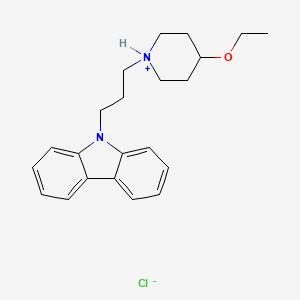


![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
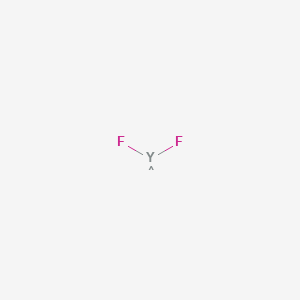
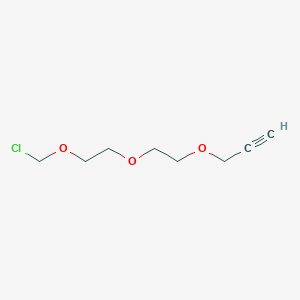

![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
